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Compound of Interest

Compound Name: 1-Methylindolin-5-amine
CAS No.: 64180-07-0
Cat. No.: B1603054
Get Quote
. J

Executive Summary & Fragment Profile

1-Methylindolin-5-amine is a high-value "seed" fragment used to interrogate binding pockets
in kinases, GPCRs, and epigenetic targets. Unlike its oxidized counterpart (1-methylindole), the
indoline scaffold possesses a non-planar, puckered geometry (sp3 character at C2/C3). This
"escape from flatland" is critical in modern FBDD to access unique vectors in protein binding
sites that flat aromatic systems cannot reach.

The N-methyl group at position 1 locks the conformation and modulates solubility, while the
primary amine at position 5 serves as a high-reactivity "growth vector" for rapid library
elaboration.

Physicochemical Profile (Rule of Three Compliance)

The molecule is an ideal FBDD starting point, strictly adhering to the Astex "Rule of Three"
(Ro3).
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Property Value Ro3 Criteria Status
Molecular Weight 148.21 Da <300 Da {4 1deal
cLogP ~1.4-1.8 <3.0 4 1deal
H-Bond Donors 2 (Amine NH2) <3 "4 Pass
H-Bond Acceptors 2 (Ring N, Amine N) <3 "4 Pass
TPSA ~38 A2 <60 A2 (74 Permeable

{4 Entropically

Rotatable Bonds 0 (Rigid Core) <3
Favorable

Critical Handling & QC Protocols

Context: Indolines are susceptible to spontaneous oxidation to indoles upon exposure to air
and light. Impurities (oxidation products) can cause False Positives in screening assays (e.g.,
PAINS).

Protocol A: Purity Verification & Storage

e Storage: Store solid at -20°C under Argon/Nitrogen atmosphere.
e Solubilization: Dissolve in anhydrous DMSO-d6 (for NMR) or DMSO (for SPR).
e QC Step: Before any screen, acquire a 1H-NMR.
o Pass Criteria: Distinct doublets/multiplets for C2/C3 protons (approx. 2.8-3.4 ppm).

o Fail Criteria: Appearance of aromatic protons at C2/C3 (approx. 6.5—7.5 ppm), indicating
oxidation to 1-methylindole.

Screening Methodologies
Due to the low molecular weight (148 Da), binding affinities (

) are likely in the millimolar range (0.1 mM — 5 mM). Standard biochemical assays (IC50) are
often insufficiently sensitive.
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Protocol B: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment's
binding to a target protein.

Reagents:
o Target Protein (Recombinant, >95% pure).
o Fragment: 1-Methylindolin-5-amine (200 mM stock in DMSO-d6).
o Buffer: D20-based phosphate buffer (pH 7.4), 100 mM NacCl.
Step-by-Step Workflow:
e Sample Preparation:
o Prepare a 500 pL sample containing 10 uM Protein and 500 uM Fragment (50:1 excess).
o Control: Prepare a sample with 500 uM Fragment without protein (to rule out aggregation).
e Pulse Sequence Setup:
o Use a standard STD pulse sequence (e.g., stddiff on Bruker).

o On-Resonance Irradiation: Set saturation pulse at -1.0 ppm or 12.0 ppm (protein
methyls/amides) for 2 seconds.

o Off-Resonance Irradiation: Set at 30 ppm (control).
o Data Acquisition:
o Acquire 128-256 scans.
o Perform subtraction (Off-Resonance minus On-Resonance).

e Analysis:
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o Hit Validation: If the aromatic signals of the 1-methylindolin-5-amine appear in the
difference spectrum, the fragment is binding.

o Epitope Mapping: Compare integral intensities. Protons receiving the strongest saturation
transfer are in closest contact with the protein surface.

Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the 5-amine position is the primary vector for "growing" the
fragment to increase potency.

Protocol C: Amide Coupling (Hit-to-Lead)

This protocol couples the fragment with a carboxylic acid library (R-COOH) to probe adjacent
hydrophobic pockets.

Reaction:

Procedure:

Preparation: In a 96-well reaction block, dispense 0.1 mmol of carboxylic acid building block.

 Activation: Add 0.1 mmol HATU (dissolved in DMF) and 0.2 mmol DIPEA. Shake for 5
minutes.

e Coupling: Add 0.1 mmol 1-Methylindolin-5-amine (dissolved in DMF).
e Incubation: Seal and shake at Room Temperature for 12 hours.
o Work-up (Parallel):

o Evaporate DMF (Genevac or N2 blowdown).

o Resuspend in DMSO/MeOH (1:1).

o Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

 Validation: Verify mass via LC-MS.
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Rationale: The amide bond creates a rigid linker and introduces a Hydrogen Bond Acceptor
(carbonyl) and Donor (NH), often critical for backbone interactions in kinase hinge regions.

Visualization: FBDD Workflow for Indoline Scaffolds

oupling Parallel Synthesis Optimize Lead Compound
(Amides/Ureas) (

Click to download full resolution via product page

Figure 1: Workflow for utilizing 1-Methylindolin-5-amine from fragment library to lead
generation.

Mechanistic Insight & Case Studies
Why this Scaffold?

» Kinase Inhibitors: The indoline core mimics the purine ring of ATP. The 5-amine position often

corresponds to the solubilizing region or the "sugar pocket" of the kinase.

o Reference Context: Similar scaffolds (indolinones) are found in drugs like Sunitinib
(Sutent), where the core hydrogen bonds with the kinase hinge region [1].

o GPCRs: The basic nitrogen (if not acylated) or the elaborated amide can interact with
Aspartate residues in aminergic GPCR binding pockets.

Structural Elaboration Pathways

The following diagram illustrates how to chemically expand the fragment based on the protein
pocket requirements.
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Figure 2: Divergent synthetic pathways for elaborating the 5-amine growth vector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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